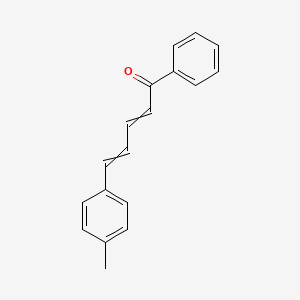
5-(4-Methylphenyl)-1-phenylpenta-2,4-dien-1-one
Description
5-(4-Methylphenyl)-1-phenylpenta-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a phenyl group and a 4-methylphenyl group attached to a penta-2,4-dien-1-one backbone
Properties
CAS No. |
61712-98-9 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C18H16O/c1-15-11-13-16(14-12-15)7-5-6-10-18(19)17-8-3-2-4-9-17/h2-14H,1H3 |
InChI Key |
BTAFHUXPKBPDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1-phenylpenta-2,4-dien-1-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction conditions often include a solvent like ethanol and a controlled temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
5-(4-Methylphenyl)-1-phenylpenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its biological and chemical applications, where it can modify biomolecules or participate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylacetophenone: Shares the 4-methylphenyl group but lacks the extended conjugated system.
Benzylideneacetone: Similar conjugated system but with different substituents.
Chalcones: Structurally related compounds with diverse biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


